molecular formula C10H20N2O B13174560 N-(Piperidin-4-YL)pentanamide

N-(Piperidin-4-YL)pentanamide

Cat. No.: B13174560
M. Wt: 184.28 g/mol
InChI Key: WZBDIZFFBBEIPQ-UHFFFAOYSA-N
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Description

N-(Piperidin-4-YL)pentanamide is an organic compound that features a piperidine ring attached to a pentanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-4-YL)pentanamide typically involves the reaction of piperidine with pentanoyl chloride under basic conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using column chromatography to obtain a high yield of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-4-YL)pentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.

Major Products Formed

    Oxidation: N-(Piperidin

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

N-piperidin-4-ylpentanamide

InChI

InChI=1S/C10H20N2O/c1-2-3-4-10(13)12-9-5-7-11-8-6-9/h9,11H,2-8H2,1H3,(H,12,13)

InChI Key

WZBDIZFFBBEIPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1CCNCC1

Origin of Product

United States

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